3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA
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Overview
Description
3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.
Sulfonylation: The triazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Urea Formation: Finally, the sulfonylated triazole is reacted with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the triazole ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: It could be used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may have potential as a therapeutic agent for various diseases.
Industry
Agriculture: The compound may be used as a pesticide or herbicide.
Polymer Science: It could be used in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZENESULFONYL)-3-(1,2,4-TRIAZOL-4-YL)UREA: Similar structure but lacks the dimethyl groups on the triazole ring.
3-(3,5-DIMETHYL-1,2,4-TRIAZOL-4-YL)-1-(BENZENESULFONYL)UREA: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
Structural Features: The presence of both the dimethyl groups on the triazole ring and the methyl group on the benzene ring makes this compound unique.
Biological Activity: These structural features may contribute to its unique biological activities compared to similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-8-4-6-11(7-5-8)21(19,20)16-12(18)15-17-9(2)13-14-10(17)3/h4-7H,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGHVAZIEPSYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C(=NN=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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